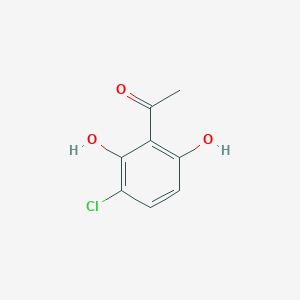

1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2,6-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEVGZBCSDCASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Context of Halogenated Dihydroxyphenyl Ethanone Structures

Halogenated dihydroxyphenyl ethanone (B97240) structures are of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of hydroxyl (-OH), chloro (-Cl), and ethanone (-C(O)CH3) functional groups on a benzene (B151609) ring gives rise to a unique combination of electronic and steric properties that can be exploited in various applications.

The dihydroxy- and chloro-substituents on the phenyl ring are known to influence the biological activity of many organic compounds. For instance, studies on related dihydroxyphenyl ethanone derivatives have revealed their potential as antifungal agents. pharmdguru.com The introduction of a halogen atom can further modulate a molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design. organic-chemistry.org Halogens can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.orglibretexts.org

Furthermore, chloro-substituted hydroxychalcones, which can be derived from chloro-hydroxyacetophenones, have been investigated for their antioxidant potential. wikipedia.org The hydroxyl groups on the aromatic ring are key to this activity, as they can donate a hydrogen atom to scavenge free radicals. The position of these hydroxyl groups, along with the presence of a halogen, can fine-tune the antioxidant capacity.

The general structure of halogenated dihydroxyphenyl ethanones also makes them valuable intermediates in organic synthesis. The ketone functional group can undergo a variety of chemical transformations, allowing for the construction of more complex molecules, including flavonoids and other biologically active heterocyclic compounds.

Historical Perspective on the Study of Aromatic Ketones with Hydroxyl and Halogen Substituents

Established Synthetic Pathways for the Core Ethanone (B97240) Scaffold

The foundational structure, 2,6-dihydroxyacetophenone, can be synthesized through several established chemical reactions. These methods primarily focus on introducing an acetyl group onto a resorcinol (B1680541) (1,3-dihydroxybenzene) backbone.

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. organic-chemistry.org In the context of producing dihydroxyphenyl ethanones, this reaction typically involves the acylation of a dihydroxybenzene, such as resorcinol. The process uses an acylating agent, most commonly acetic acid, acetyl chloride, or acetic anhydride, in the presence of a Lewis acid or Brønsted acid catalyst. future4200.comsemanticscholar.org

The reaction between resorcinol and acetic acid, catalyzed by a strong acid, proceeds via the formation of a carbocation from acetic acid. This electrophile then attacks the electron-rich resorcinol ring. The resulting intermediate can undergo a Fries rearrangement to yield the final acetophenone (B1666503) product. future4200.comresearchgate.net While effective, traditional catalysts like aluminum chloride (AlCl₃) are often required in stoichiometric amounts and can lead to environmental concerns regarding waste disposal. future4200.comsemanticscholar.org Greener alternatives using solid acid catalysts are being explored to mitigate these issues. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Resorcinol

| Catalyst Type | Example(s) | Key Characteristics |

| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃ | High reactivity; often required in stoichiometric amounts; can generate significant acidic waste. future4200.comsemanticscholar.org |

| Brønsted Acids | H₂SO₄, Polyphosphoric Acid | Effective catalysts; can be corrosive and difficult to handle. semanticscholar.org |

| Solid Acids | Zeolites, Supported Acids | Reusable and separable; considered a "greener" alternative; may require higher temperatures. researchgate.net |

Beyond direct acylation, other synthetic strategies have been developed to produce the dihydroxyphenyl ethanone scaffold, offering alternative pathways that can be advantageous in certain contexts.

One notable method involves the hydrolysis of coumarin (B35378) derivatives. For instance, 2',6'-Dihydroxyacetophenone can be prepared by the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) (also known as 8-acetyl-4-methyl-umbelliferone) using an aqueous sodium hydroxide (B78521) solution at reflux. chemicalbook.com This coumarin precursor is itself synthesized from resorcinol. researchgate.net

Another innovative route starts with the hydrogenation of resorcinol to produce 1,3-cyclohexanedione. This intermediate is then acetylated at the 2-position to form 2-acetyl-1,3-cyclohexanedione. The final step involves a dehydrogenation reaction to aromatize the ring and yield 2,6-dihydroxyacetophenone. google.com This multi-step process provides a high-yield pathway to the desired product. google.com

Table 2: Overview of Alternative Synthetic Routes to Dihydroxyacetophenones

| Method | Starting Material(s) | Key Intermediate(s) | Final Product |

| Coumarin Hydrolysis | Resorcinol, Ethyl Acetoacetate | 8-acetyl-7-hydroxy-4-methylcoumarin | 2,6-Dihydroxyacetophenone chemicalbook.comresearchgate.net |

| Cyclohexanedione Route | Resorcinol | 1,3-Cyclohexanedione, 2-Acetyl-1,3-cyclohexanedione | 2,6-Dihydroxyacetophenone google.com |

Strategies for Halogenation (Chlorination) at Specific Aromatic Positions

To synthesize the target compound, this compound, a chlorine atom must be introduced regioselectively onto the 2,6-dihydroxyacetophenone ring. The two hydroxyl groups are strong activating, ortho-para directing groups, making the positions ortho and para to them (positions 3, 4, and 5) susceptible to electrophilic substitution.

Direct electrophilic chlorination of the activated aromatic ring is a primary strategy. Reagents such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) can be employed. A precedent for this approach is the direct chlorination of p-hydroxyacetophenone using chlorine gas in methylene (B1212753) dichloride to yield 3-chloro-4-hydroxy acetophenone. prepchem.com The precise reaction conditions (solvent, temperature, and catalyst) are critical for controlling the position and degree of chlorination on the highly activated 2,6-dihydroxyacetophenone ring to favor monochlorination at the C-3 position.

An alternative approach involves starting with a pre-chlorinated precursor. For example, a chlorinated resorcinol derivative could be subjected to Friedel-Crafts acylation. Another possibility is to use a chlorinated acylating agent. A patented method describes the reaction of catechol with chloroacetic acid in thionyl chloride to produce 3,4-dihydroxy-2'-chloroacetophenone, demonstrating the feasibility of incorporating the chlorine atom during the acylation step. google.com

Derivatization Strategies and Analogue Synthesis Utilizing this compound

The title compound is a valuable intermediate for synthesizing a variety of more complex molecules, leveraging the reactivity of its ketone and phenolic functional groups.

The acetophenone moiety is a common starting point for building various five- and six-membered heterocyclic rings. A frequent strategy involves an initial Claisen-Schmidt condensation between the acetophenone and an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone intermediate is then cyclized with an appropriate reagent.

Pyrazoles : Pyrazole (B372694) derivatives can be synthesized by the cyclization of chalcones with hydrazine (B178648) or substituted hydrazines. thepharmajournal.com The reaction typically involves refluxing the chalcone with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or acetic acid, leading to the formation of the five-membered pyrazole ring. scispace.comnih.gov

Thiadiazoles : The synthesis of 1,3,4-thiadiazoles can be achieved from acetophenone precursors. One common method involves converting the ketone to a thiosemicarbazone, which is then oxidatively cyclized. nih.gov Alternatively, chalcones derived from the acetophenone can be converted into various thiadiazole-containing hybrids. rsc.org

Aurones : Aurones (2-benzylidenebenzofuran-3(2H)-ones) are structural isomers of flavones. Their synthesis is commonly achieved through the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov Starting from this compound, a 2',6'-dihydroxychalcone intermediate is first formed. This intermediate is then treated with an oxidizing agent, such as mercury(II) acetate (B1210297) in pyridine, to induce cyclization and form the aurone (B1235358) structure. nih.govijpab.com

Table 3: General Synthetic Schemes for Heterocycles from Acetophenones

| Target Heterocycle | Intermediate | Key Reagents for Cyclization |

| Pyrazole | Chalcone | Hydrazine Hydrate, Phenylhydrazine thepharmajournal.comnih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazone / Chalcone | Oxidizing agents, Thiosemicarbazide nih.govrsc.org |

| Aurone | 2'-Hydroxychalcone | Mercury(II) Acetate, Copper(II) Bromide nih.govijpab.com |

Amino alcohols are a significant class of compounds in medicinal chemistry. The ethanone group of this compound can be converted into an amino alcohol functionality through a multi-step sequence.

A common synthetic pathway involves:

α-Halogenation : The first step is the halogenation (e.g., bromination) of the methyl group adjacent to the carbonyl, forming an α-haloacetophenone.

Nucleophilic Substitution : The resulting α-haloketone is then reacted with a primary or secondary amine. The amine displaces the halide via nucleophilic substitution to produce an α-aminoketone.

Reduction : Finally, the carbonyl group of the α-aminoketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction yields the target vicinal amino alcohol. aalto.fi

This sequence allows for the introduction of diverse amino groups, leading to a library of amino alcohol derivatives for further study. diva-portal.org

Other Functional Group Transformations (e.g., Azo Chalcones, Amides)

Beyond the core synthesis of the acetophenone structure, the functional groups of this compound and its analogs serve as versatile handles for further chemical modifications. These transformations allow for the generation of diverse molecular scaffolds, such as azo chalcones and amides, which are of significant interest in various fields of chemical research.

Azo Chalcones: The synthesis of azo chalcones typically involves a multi-step sequence starting from an appropriate amino-substituted acetophenone. This precursor undergoes diazotization, followed by a coupling reaction with a phenol (B47542) or another activated aromatic ring. The resulting azo-containing acetophenone can then participate in a Claisen-Schmidt condensation with various aromatic aldehydes to yield the final azo chalcone derivatives. koyauniversity.orgkoyauniversity.orgderpharmachemica.com This general pathway allows for the introduction of the chromophoric azo group (-N=N-) alongside the α,β-unsaturated ketone system characteristic of chalcones. koyauniversity.org The reaction sequence is broadly applicable, enabling the synthesis of a library of compounds by varying the aldehyde component. koyauniversity.orgderpharmachemica.com

Amides: Amide functionalities can be introduced through several established synthetic routes. A common method involves the reaction of a carboxylic acid with an amine, often facilitated by a dehydrative coupling agent. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides can react readily with amines to form amides. In the context of acetophenone derivatives, transformations can be performed on precursor molecules. For instance, α-haloketones, such as 2-chloro-acetophenone derivatives, can be converted to amino ketones by reaction with primary or secondary amines; these intermediates can then be further functionalized or serve as building blocks for more complex amide-containing structures. scihorizon.com Visible-light photoredox catalysis has also emerged as a modern strategy for amide synthesis under mild conditions. nih.gov

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its analogs can be significantly enhanced by employing advanced synthetic methodologies. These techniques focus on improving reaction efficiency, reducing environmental impact, and maximizing product yield and purity.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, while often simultaneously increasing product yields. rasayanjournal.co.inresearchgate.net This technique has been successfully applied to key reactions in the synthesis of acetophenone derivatives and related compounds, such as the Claisen-Schmidt condensation for chalcone formation. researchgate.netnih.gov

The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and improved product purity. researchgate.net For example, the synthesis of arylidene acetophenones under microwave irradiation has been achieved in 60–120 seconds with yields of 90–98%, a significant improvement over the 1-2 hours and moderate yields typical of conventional heating methods. researchgate.net Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, contributing to a greener chemical process. rasayanjournal.co.innih.gov

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Arylidene Acetophenone Synthesis | Conventional Heating | 1-2 hours | Moderate | researchgate.net |

| Arylidene Acetophenone Synthesis | Microwave Irradiation | 60-120 seconds | 90-98 | researchgate.net |

| o-Hydroxy Chalcone Synthesis | Conventional Heating | Long | - | rasayanjournal.co.in |

| o-Hydroxy Chalcone Synthesis | Microwave Irradiation (Solvent-free) | 3-5 minutes | 85-90 | rasayanjournal.co.in |

| Chalcone Dye Synthesis | Conventional Heating (Reflux) | 3 days | Good | nih.gov |

| Chalcone Dye Synthesis | Microwave Irradiation | 30 minutes | 87 | nih.gov |

Green Chemistry Principles in Synthesis (e.g., Heterogeneous Catalysis)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of acetophenones, these principles can be applied through various strategies.

Heterogeneous Catalysis: Friedel-Crafts acylation, a fundamental reaction for synthesizing aryl ketones, traditionally uses homogeneous Lewis acid catalysts like AlCl₃, which generate significant waste. nih.govresearchgate.net A greener alternative is the use of solid acid catalysts. For instance, sulfated zirconia has been demonstrated as an efficient and reusable heterogeneous catalyst for Friedel-Crafts alkylation of resorcinol, a structural precursor to 2,6-dihydroxyacetophenones. rsc.org Zeolites also serve as effective heterogeneous catalysts for these acylations. researchgate.net These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and environmental impact. rsc.org

Environmentally Benign Reagents and Solvents: The use of non-toxic, inexpensive, and readily available reagents is a cornerstone of green chemistry. Boric acid, for example, has been used as an efficient and environmentally benign catalyst for condensation reactions of acetophenone derivatives. nih.gov Performing reactions in water or under solvent-free conditions, often coupled with microwave assistance, further enhances the green credentials of a synthetic protocol. rasayanjournal.co.inrsc.org Plant-mediated biocatalysis, such as the asymmetric reduction of ketones using carrot root, represents another innovative green approach for producing chiral intermediates. researchgate.net

Yield Optimization and By-product Management

Maximizing the yield of the desired product while minimizing the formation of by-products is crucial for an efficient and economical synthesis. Several factors can be controlled to achieve this.

In Friedel-Crafts reactions, the choice of catalyst, solvent, and reaction temperature can significantly influence the regioselectivity and yield. rsc.orgasianpubs.org The development of metal-free catalytic systems, such as using methane (B114726) sulfonic acid for the acetylation of resorcinol, can provide high yields while avoiding toxic metal waste. asianpubs.org Mechanochemical methods, like ball-milling, offer a solvent-free approach to Friedel-Crafts acylation that can also result in high yields. beilstein-journals.org

For multi-step syntheses, optimizing each individual step is critical. Statistical methods like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables (e.g., reaction time, catalyst loading, temperature) on the reaction yield. nih.gov This allows for the identification of the optimal conditions to maximize the production of the target compound. nih.gov Careful control of reaction stoichiometry and work-up procedures are also essential for isolating the pure product and managing the formation and disposal of any by-products.

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloro 2,6 Dihydroxyphenyl Ethan 1 One

Oxidation Pathways of Hydroxyl Groups

The dihydroxy-substituted phenyl ring in 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one is susceptible to oxidation, a characteristic feature of hydroquinone and its derivatives. The oxidation of the hydroxyl groups can proceed through various pathways, often leading to the formation of corresponding quinone structures.

The autoxidation of hydroquinones is a known process that involves molecular oxygen. researchgate.net This type of oxidation is understood to be a free-radical chain process. researchgate.net The rate of this reaction is significantly influenced by factors such as pH and the presence of catalysts. nih.gov For chlorohydroquinone, its oxidation in the presence of nitrous acid has been shown to quantitatively yield the corresponding benzoquinone. rsc.org This reaction proceeds through a mechanism involving a 4-hydroxyphenoxyl radical intermediate. rsc.org

Furthermore, hydroquinone derivatives can undergo oxidative coupling reactions. For instance, in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid such as FeCl3, hydroquinones with electron-withdrawing groups can couple with olefins to form dihydrobenzofurans. nih.govresearchgate.net Given the substitution pattern of this compound, similar oxidative transformations could be anticipated under appropriate reaction conditions.

The electrochemical oxidation of related compounds, such as hydroxychloroquine, demonstrates that degradation can occur via the formation of various intermediates, initiated by the attack of hydroxyl radicals. researchgate.netqu.edu.qa This suggests that advanced oxidation processes could also be a viable pathway for the transformation of the hydroxyl groups in this compound.

Reduction Reactions of the Ketone Moiety

The ketone functional group in this compound is amenable to a variety of reduction reactions, which can yield the corresponding secondary alcohol, 1-(3-chloro-2,6-dihydroxyphenyl)ethan-1-ol, or be completely reduced to an ethyl group.

Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of ketones to alcohols. youtube.comchemguide.co.uk Sodium borohydride is a milder reagent and is typically used in protic solvents like ethanol (B145695). blogspot.com The reaction with acetophenone (B1666503), a structurally similar ketone, is exothermic and results in a high yield of the corresponding alcohol. blogspot.com

For the complete reduction of the ketone to a methylene (B1212753) group (deoxygenation), more forcing conditions are required. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (NH2NH2) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, is a classic method for this transformation. masterorganicchemistry.comyoutube.com Another established method is the Clemmensen reduction, which employs a zinc-mercury amalgam in the presence of a strong acid like hydrochloric acid. youtube.com The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group attached to the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNA_r). The feasibility of such reactions is highly dependent on the electronic nature of the aromatic ring.

For a nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.com

In the case of this compound, the hydroxyl groups are strong electron-donating groups, which generally deactivate the ring towards nucleophilic attack. The acetyl group is an electron-withdrawing group; however, its position relative to the chloro group (meta) is not optimal for activating the ring towards a classical S_NAr mechanism. Therefore, nucleophilic substitution of the chloro group in this molecule is expected to be challenging under standard S_NAr conditions. It is possible that under more drastic conditions, or via alternative mechanisms such as a benzyne intermediate, substitution could be achieved. Recent studies have also suggested that some S_NAr reactions may proceed through a concerted mechanism rather than the traditional two-step process. nih.govnih.gov

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is highly substituted, which influences the potential for further electrophilic aromatic substitution (S_EAr) reactions. The existing substituents—two hydroxyl groups, a chloro group, and an acetyl group—exert both activating/deactivating and directing effects on the ring.

Hydroxyl groups are powerful activating groups and are ortho, para-directors. uci.edu The chloro group is a deactivating group but is also an ortho, para-director. uci.edu The acetyl group is a deactivating group and a meta-director. uci.edu The combined effect of these substituents determines the position of any subsequent electrophilic attack.

Given the strong activating and directing influence of the two hydroxyl groups, it is likely that any further electrophilic substitution would be directed to the positions ortho and para to them. The presence of multiple activating groups can sometimes lead to poly-substitution if the reaction conditions are not carefully controlled. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific outcome of such a reaction on this compound would depend on the nature of the electrophile and the reaction conditions employed.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the oxidation of hydroquinones have been studied, revealing that the process can be self-accelerating and is influenced by the presence of species like superoxide dismutase. researchgate.net The oxidation of chlorohydroquinone by nitrous acid is kinetically first-order. rsc.org These findings suggest that the oxidation of the hydroxyl groups in this compound would also follow complex kinetics dependent on the oxidant and reaction conditions.

For the reduction of the ketone moiety, thermodynamic models have been developed for the bioreduction of acetophenone, indicating that the equilibrium conversion is influenced by factors such as the concentration of reactants and pH. nih.gov The electrochemical reduction of acetophenone has also been investigated, with the reaction's efficiency and selectivity being dependent on the electrode material and applied potential. acs.org

The following table provides a summary of the potential reactions and their key characteristics based on analogous systems.

| Reaction Type | Functional Group Involved | Potential Products | Key Reaction Characteristics |

| Oxidation | Hydroxyl Groups | Quinone derivatives | Can proceed via autoxidation or with various oxidizing agents. researchgate.netrsc.org |

| Reduction | Ketone Moiety | Secondary alcohol or ethyl group | Can be achieved with hydride reagents or through deoxygenation methods. youtube.comchemguide.co.ukmasterorganicchemistry.comyoutube.com |

| Nucleophilic Substitution | Chloro Group | Substituted phenol (B47542) derivatives | Challenging due to the electronic nature of the ring; requires specific conditions. libretexts.orgyoutube.com |

| Electrophilic Substitution | Aromatic Ring | Further substituted derivatives | Position of substitution is directed by the existing functional groups. uci.edumasterorganicchemistry.com |

Despite a comprehensive search for spectroscopic data, no specific experimental or detailed predicted ¹H NMR, ¹³C NMR, FT-IR, or FT-Raman data for the compound This compound could be located in the publicly available scientific literature.

The structural elucidation and spectroscopic characterization of a chemical compound rely on the availability of such data. This information is foundational for confirming the molecular structure and understanding the chemical environment of the atoms within the molecule.

As the requested article is strictly focused on the detailed spectroscopic analysis of "this compound," and no relevant data was found, the generation of the article with the specified outline and content is not possible at this time.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for obtaining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one, with a molecular formula of C₈H₇ClO₃, HRMS would be expected to yield a highly accurate mass measurement that confirms this composition. However, specific experimental HRMS data, including measured exact mass and associated mass error (in ppm), are not publicly documented in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to analyze volatile compounds, providing both retention time data for separation and a mass spectrum for identification. An analysis of this compound by GC-MS would yield a characteristic mass spectrum resulting from electron ionization, showing the molecular ion peak and specific fragmentation patterns. This fragmentation is crucial for confirming the arrangement of the chloro, hydroxyl, and acetyl groups on the phenyl ring. At present, detailed GC-MS studies, including chromatograms and fragmentation pathway analyses for this specific compound, are not available in the public scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. Such an analysis would offer incontrovertible proof of its structure. A thorough search of crystallographic databases reveals no published crystal structure for this compound.

UV-Visible Spectroscopy for Electronic Absorption Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted aromatic ketone. These absorptions correspond to π→π* and n→π* electronic transitions within the molecule. While the technique is standard for characterizing such compounds, specific experimental data detailing the λmax values, molar absorptivity (ε), and the solvent used for the analysis of this particular ketone are not reported in the available literature.

Elemental Analysis for Stoichiometry Confirmation

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformation Analysis

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one would be calculated.

This analysis would reveal the most stable three-dimensional conformation of the molecule, considering factors like intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, and potential steric hindrance from the chloro substituent. The resulting data would be presented in a table of optimized geometric parameters.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. An FMO analysis for this compound would provide the energies of these orbitals and visualize their electron density distributions, highlighting the regions of the molecule involved in electron donation and acceptance.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more detailed picture of its reactivity than the HOMO-LUMO gap alone.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Table 1: Global Reactivity Descriptors derived from DFT calculations.

Calculating these values for this compound would allow for a quantitative assessment of its stability and reactivity profile.

Electronic Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. This simulation calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would yield the maximum absorption wavelengths (λmax), the oscillator strengths (f) corresponding to the intensity of the transitions, and the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*). This theoretical spectrum could then be compared with experimentally measured UV-Vis data to validate the computational method.

Vibrational Frequency Analysis and Infrared/Raman Predictions

Vibrational frequency analysis, performed at the optimized geometry, serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra. The calculation provides the frequencies of the fundamental vibrational modes of the molecule.

For this compound, this analysis would predict the wavenumbers for key functional group vibrations, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the carbonyl group, C-Cl stretching, and various aromatic C-C and C-H vibrations. These theoretical frequencies are often scaled to better match experimental data, aiding in the assignment of bands in measured IR and Raman spectra.

Quantum Chemical Descriptors and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand binding mechanisms and predict the affinity of a compound for a biological target.

Before docking, quantum chemical descriptors derived from DFT calculations (such as electrostatic potential, molecular orbital shapes, and partial atomic charges) are used to characterize the ligand. For this compound, these descriptors would inform how it might interact with a protein's active site through hydrogen bonds, electrostatic interactions, or hydrophobic contacts. A molecular docking simulation would then place the molecule into the active site of a target protein, and a scoring function would estimate the binding affinity, typically reported in kcal/mol. This would provide a hypothesis about its potential biological activity that could be tested experimentally.

Analysis of Intermolecular and Intramolecular Interactions

A thorough search for computational studies detailing the intermolecular and intramolecular interactions of This compound did not yield any specific results. While research on analogous compounds, such as other chlorinated hydroxyphenyl ethanones, indicates the likely presence of significant intramolecular hydrogen bonding between the ortho-hydroxyl group and the acetyl group's carbonyl oxygen, no papers containing specific theoretical calculations, bond energy data, or Hirshfeld surface analysis for the target compound could be located. Such studies are crucial for understanding the compound's crystal packing, physical properties, and supramolecular chemistry.

Theoretical Insights into Reaction Mechanisms and Regioselectivity

There is currently no available literature providing theoretical insights into the reaction mechanisms or regioselectivity involving This compound . Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, transition states, and the factors governing regioselective outcomes in chemical syntheses. However, no such analyses specific to this compound have been published.

Studies on Metal Complexation

No dedicated computational or theoretical studies on the complexation of This compound with metal ions, including lanthanide ions, were found in the reviewed literature. Research into the coordination chemistry of similar dihydroxyphenyl compounds with lanthanide ions like Europium (Eu³⁺) has been conducted, often revealing insights into the ligand's role in sensitizing the metal's luminescence. nih.gov However, these studies did not include the specific chloro-substituted ligand requested. Therefore, no data on the stoichiometry, stability constants, or the geometry of potential metal complexes involving This compound can be provided.

Structure Activity Relationship Sar Investigations of 1 3 Chloro 2,6 Dihydroxyphenyl Ethan 1 One Derivatives

The exploration of the structure-activity relationships (SAR) of 1-(3-chloro-2,6-dihydroxyphenyl)ethan-1-one and its derivatives is a critical component in the rational design of novel compounds with potentially enhanced biochemical activities. By systematically modifying the chemical scaffold and evaluating the resultant changes in properties and biological interactions, researchers can elucidate the key structural motifs responsible for a desired effect. This understanding paves the way for the development of more potent and selective agents for various biochemical targets.

Role As a Versatile Synthetic Intermediate and Research Probe

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one, a substituted 2',6'-dihydroxyacetophenone, positions it as a key starting material for the synthesis of a variety of complex organic molecules, particularly flavonoids and their derivatives. The presence of hydroxyl and acetyl groups on the aromatic ring allows for a range of chemical transformations.

One of the fundamental reactions in flavonoid synthesis is the Baker-Venkataraman rearrangement, which often utilizes hydroxyacetophenones as precursors. sysrevpharm.orgsysrevpharm.org While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to other dihydroxyacetophenones suggests its utility in similar synthetic pathways. For instance, 2,4-dihydroxyacetophenone is a common starting material in the synthesis of flavones. sysrevpharm.orgsysrevpharm.org The synthetic route typically involves the acylation of the hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes cyclization to yield the flavone (B191248) scaffold. The chloro-substituent on the target compound's ring would be carried through this synthesis, leading to chlorinated flavonoid analogues with potentially unique biological activities.

Furthermore, ortho-hydroxyaryl ketones are known to be key intermediates in the Kostanecki reaction, another important method for synthesizing chromones and flavones. nih.gov This reaction involves the acylation of the ortho-hydroxyl group of the acetophenone (B1666503), followed by cyclization. The reactivity of this compound in such reactions would enable the creation of a diverse library of substituted chromones and flavones for further investigation.

Building Block for Heterocyclic Compounds

The reactivity of this compound makes it an excellent building block for the synthesis of various heterocyclic compounds. Substituted acetophenones are widely recognized as precursors for heterocyclic synthesis, often through the intermediacy of chalcones. mdpi.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. nih.gov In the case of this compound, the methyl group of the ethanone (B97240) moiety is susceptible to deprotonation by a base, forming an enolate that can then react with an aromatic aldehyde. The resulting chalcone (B49325) would possess the 3-chloro-2,6-dihydroxyphenyl substructure. Research has shown that even sterically hindered 2',6'-dihydroxyacetophenones can undergo this condensation, particularly under ultrasound irradiation, to produce 2'-hydroxy-chalcone derivatives. mdpi.com

These chalcone intermediates are highly versatile and can be used to construct a variety of heterocyclic rings. For example, reaction with reagents like urea, thiourea, or hydroxylamine (B1172632) can lead to the formation of oxazines, thiazines, and isoxazoles, respectively. The presence of the chloro and dihydroxyl groups on the phenyl ring of the chalcone derived from the title compound would result in correspondingly substituted heterocyclic products.

Application as a Reference Standard in Analytical Chemistry

Acetophenone and its derivatives are used as analytical reference standards for their determination in various matrices, including perfumes and food products, using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). scientificlabs.iesigmaaldrich.com Similarly, standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of chlorinated phenols in water, often employing GC-mass spectrometry (GC-MS). thermofisher.com

Given that this compound combines the structural features of both an acetophenone and a chlorinated phenol (B47542), it could serve as a valuable reference standard for:

Method development: for new analytical procedures targeting chlorinated and hydroxylated aromatic ketones.

Quality control: of synthetic reactions where it is a starting material, intermediate, or final product.

Environmental analysis: for the detection and quantification of related pollutants.

To be used as a reference standard, the compound would need to be of high purity, and its identity and concentration would be verified through rigorous analytical testing.

| Potential Analytical Applications | Relevant Techniques |

| Quantification in synthetic mixtures | HPLC, GC |

| Identification of related environmental pollutants | GC-MS, LC-MS |

| Quality control of pharmaceutical preparations | HPLC, UV-Vis Spectroscopy |

Potential in Materials Science Research

Substituted phenols are important precursors in materials science, particularly in the synthesis of polymers and functional materials. wisdomlib.org Phenolic resins, for example, are produced through the reaction of phenols with formaldehyde. youtube.com The specific substituents on the phenol ring can significantly influence the properties of the resulting polymer, such as its thermal stability, chemical resistance, and mechanical strength. The presence of a chloro group on this compound could enhance the flame-retardant properties of a resulting phenolic resin. The dihydroxyl functionality provides cross-linking sites, which are essential for forming a rigid thermosetting polymer network.

Moreover, phenol derivatives have been shown to act as both reducing and capping agents in the synthesis of metal nanoparticles. rsc.org The hydroxyl groups can reduce metal ions to their elemental form, and the resulting phenoxide can stabilize the newly formed nanoparticles, preventing their agglomeration. The electronic properties of the phenol, influenced by substituents like the chloro and acetyl groups in this compound, could affect the size, shape, and catalytic activity of the resulting nanoparticles.

| Potential Material Science Role | Influencing Structural Features |

| Monomer for phenolic resins | Dihydroxyl groups for cross-linking, Chloro group for flame retardancy |

| Reducing/Capping agent for nanoparticles | Dihydroxyl groups for reduction and stabilization |

Use in Isotopic Labeling Studies for Pathway Tracking

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.orgias.ac.in By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/deuterium), researchers can follow the labeled molecule and its fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

This compound is a suitable candidate for isotopic labeling to elucidate reaction mechanisms and metabolic fates. For instance, labeling the acetyl group with ¹³C would allow researchers to track the incorporation of this part of the molecule into larger structures, such as the heterocyclic rings of flavonoids. A patent describes a method for producing isotope-labeled acetophenone compounds and their subsequent use in synthesizing labeled chalcones and flavonoids, highlighting the utility of this approach. google.com

In metabolic studies, isotopically labeled phenolic compounds can be introduced into biological systems to understand their absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org A ¹³C-labeled version of this compound could be used to investigate its biotransformation pathways in vivo or in vitro. Similarly, deuterium (B1214612) labeling at specific positions on the aromatic ring or the acetyl group could provide insights into the mechanisms of enzymatic reactions. researchgate.net

| Isotope | Potential Application | Detection Method |

| ¹³C | Tracing the carbon skeleton in synthesis or metabolism | MS, NMR |

| ²H (Deuterium) | Studying reaction mechanisms and kinetic isotope effects | MS, NMR |

| ¹⁴C (radiolabel) | ADME studies in drug development | Scintillation counting, Autoradiography |

Future Research Directions and Emerging Paradigms in Halogenated Dihydroxyphenyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one and its analogues will prioritize efficiency, safety, and environmental responsibility. Current synthetic methods often rely on traditional multi-step processes that can be resource-intensive. The development of novel and sustainable routes is a key research frontier.

Key areas of focus will include:

Catalytic Systems: Exploring advanced catalytic methods, such as nickel-catalyzed borylation/silylation reactions, can offer new pathways for constructing the core structure and introducing functional groups with high atom economy. acs.org The use of recyclable heterogeneous catalysts, like perfluorinated resin-sulfonic acid (Nafion-H), represents a green chemistry approach to facilitate reactions such as multicomponent condensations, minimizing waste and simplifying product purification. researchgate.net

One-Pot Reactions: Designing one-pot multicomponent reactions will be crucial for improving efficiency. researchgate.net These strategies, which combine several synthetic steps into a single operation without isolating intermediates, reduce solvent usage, reaction time, and energy consumption.

Flow Chemistry: The transition from batch processing to continuous flow chemistry offers enhanced control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and safer handling of reactive intermediates.

Bio-catalysis: The use of enzymes as catalysts for key synthetic steps, such as selective halogenation or hydroxylation, presents an opportunity to perform reactions under mild conditions with high regio- and enantioselectivity, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup, reduced waste. | Use of Nafion-H for synthesis of β-acetamido ketones. researchgate.net |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced solvent and energy use. | Synthesis of β-acetamido ketones from acetophenones. researchgate.net |

| Nickel-Catalyzed Transformations | Novel bond formation, access to complex structures. | Borylation/silylation of acetophenone-derived substrates. acs.org |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. | General trend in modern organic synthesis. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to become an indispensable tool for accelerating the design and discovery of new halogenated dihydroxyphenyl ethanones with tailored properties. Advanced modeling can predict molecular behavior, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Future computational approaches will likely involve:

Density Functional Theory (DFT): DFT studies will be employed to investigate the electronic structure of this compound. samipubco.com This can predict key parameters such as HOMO-LUMO gaps, ionization potentials, and electron affinities, which are crucial for understanding the compound's reactivity and its potential in electronic materials. samipubco.com

Molecular Docking: For biological applications, molecular docking simulations can predict the binding interactions between the compound and specific enzyme active sites. nih.gov This approach was used to study how derivatives of 2,4-dihydroxyacetophenone bind to phosphodiesterase enzymes, providing insights for designing more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of a series of related compounds and their biological activity or physical properties. This allows for the predictive design of new molecules with enhanced performance.

Photoreactivity Models: Understanding the interaction of these compounds with light is crucial for applications in photochemistry and materials science. Computational models can be used to predict photoreactivity and degradation pathways, as has been explored for other substituted acetophenones. acs.org

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic structure, HOMO-LUMO gap, spectroscopic properties. samipubco.com |

| Molecular Docking | Drug Discovery | Binding affinity, protein-ligand interactions. nih.gov |

| QSAR | Medicinal Chemistry | Predictive biological activity based on structure. |

| Photoreactivity Modeling | Photochemistry | Excited state behavior, stability to light. acs.org |

Exploration of New Chemical Transformations and Reactivity Patterns

While the core structure of this compound is known, its full reactive potential remains largely untapped. Future research will focus on using this compound as a versatile building block for synthesizing more complex and valuable molecules. The interplay between the acetyl, hydroxyl, and chloro functional groups offers a rich landscape for chemical exploration.

Promising avenues for investigation include:

Condensation Reactions: The acetyl group is a prime site for reactions like aldol (B89426) condensations, which can be used to synthesize chalcones and other complex scaffolds from dihydroxyacetophenone precursors. jocpr.com

Formation of Heterocycles: The compound can serve as a starting material for the synthesis of various heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can form a hydrazone, which can be further cyclized to create novel bis-Schiff bases with potential biological activity. nih.gov

Multicomponent Reactions: The participation of the acetophenone (B1666503) moiety in multicomponent reactions can lead to the rapid assembly of complex structures, such as β-acetamido ketones, in a single step. researchgate.net

Biotransformations: Investigating the metabolic pathways of this compound class, such as the potential for N-hydroxylation of derived imines to form oximes, can reveal new bioactive molecules and inform toxicology studies. nih.gov

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) offers a paradigm shift from the traditional one-compound-at-a-time discovery process to a massively parallel approach. By integrating the synthesis of a diverse library of this compound derivatives with HTS, the discovery of new materials for biomedical and industrial applications can be dramatically accelerated. nih.gov

The workflow for this emerging paradigm involves:

Library Synthesis: Creating a combinatorial library of compounds based on the this compound scaffold, with variations in the substitution patterns on the aromatic ring and modifications to the ethanone (B97240) side chain.

Microarray Fabrication: Using robotic printing technologies to deposit nano- or picoliter volumes of each compound onto a substrate, creating a high-density microarray of thousands of unique potential materials. nih.gov

High-Throughput Screening (HTS): Screening the microarray for desired properties. For example, libraries of phenolic compounds can be rapidly screened for antioxidant activity or other biological functions. mdpi.comnih.gov Companies now offer curated libraries of phenolic compounds specifically for HTS in drug discovery. chemfaces.com

Data Analysis and Hit Identification: Utilizing automated imaging and data analysis to identify "hits"—compounds that exhibit the desired properties. This allows researchers to efficiently pinpoint the most promising candidates from a vast chemical space for further development.

This integration of synthesis and HTS will be pivotal in discovering novel applications for this chemical class, ranging from new pharmaceuticals and agrochemicals to advanced polymers and electronic materials. chemimpex.com

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one, and how do their yields and purity compare?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 3-chloro-2,6-dihydroxybenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include hydroxyl-directed electrophilic substitution. Optimization involves controlling reaction temperature (40–60°C) and stoichiometry to minimize byproducts like polychlorinated derivatives. Post-synthesis purification via recrystallization (ethanol/water mixtures) achieves >97% purity, as verified by HPLC and melting point analysis (80–83°C) . Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 30% while maintaining yield (~85%) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using WinGX or similar software) confirms the planar aromatic ring and ketone orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 10.2–12.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution. The carbonyl carbon resonates at ~200 ppm in ¹³C NMR .

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 186.59 (M+H⁺), with fragmentation patterns confirming the chloro and hydroxyl substituents .

Advanced Research Questions

Q. How can electron density topology analysis resolve ambiguities in the compound’s reactive sites?

- Methodological Answer : Using Multiwfn software, the Laplacian of electron density (∇²ρ) and bond critical points (BCPs) are calculated to map electrophilic/nucleophilic regions. For instance:

- The carbonyl oxygen has a negative ∇²ρ, indicating electrophilicity.

- The chloro-substituted carbon shows reduced electron density, favoring nucleophilic aromatic substitution.

Such analyses reconcile contradictions between computational predictions and experimental reactivity data (e.g., unexpected regioselectivity in substitution reactions) .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., antimicrobial assays) often arise from variations in:

- Solvent systems : DMSO vs. aqueous buffers affect solubility and bioavailability.

- Assay conditions : pH-dependent tautomerism (keto-enol equilibrium) alters binding affinity to target enzymes .

Standardization via orthogonal assays (e.g., SPR for binding kinetics and microbroth dilution for MIC) is recommended to validate activity .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

- Methodological Answer : Crystal packing analysis (e.g., using Mercury software) reveals intermolecular hydrogen bonds between hydroxyl and ketone groups, which stabilize the lattice. Modifying substituents (e.g., replacing –Cl with –CF₃) disrupts these interactions, increasing solubility but reducing thermal stability (TGA data shows decomposition >200°C for the parent compound vs. ~180°C for derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.